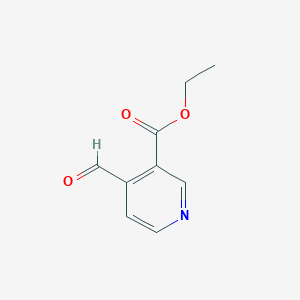

Ethyl 4-formylnicotinate

Description

Contextualization of Nicotinate (B505614) Derivatives in Contemporary Organic Chemistry

Nicotinate derivatives, which are based on the nicotinic acid (niacin or vitamin B3) scaffold, represent a privileged class of heterocyclic compounds. nih.gov They are integral components in numerous natural products and biologically active molecules. rsc.orgrsc.org The pyridine (B92270) ring system, a core feature of nicotinates, is a prevalent motif in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. In modern organic synthesis, the development of efficient and sustainable methods for constructing and modifying nicotinate scaffolds is an area of active research. rsc.orgrsc.orgbohrium.com

Strategic Importance of Ethyl 4-formylnicotinate as a Versatile Synthetic Building Block

Ethyl 4-formylnicotinate (C9H9NO3) is a substituted nicotinate characterized by an ethyl ester group at the 3-position and a formyl (aldehyde) group at the 4-position of the pyridine ring. vulcanchem.com This dual functionalization is the cornerstone of its versatility. The ethyl ester can influence the molecule's solubility and can be hydrolyzed to the corresponding carboxylic acid, while the formyl group is a reactive site for a multitude of chemical transformations. vulcanchem.com The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the formyl group, making it particularly susceptible to nucleophilic attack. vulcanchem.com This heightened reactivity makes ethyl 4-formylnicotinate a valuable starting material for synthesizing more complex molecular architectures. ontosight.ai

Overview of Key Research Domains Pertaining to the Compound

Research involving ethyl 4-formylnicotinate and its analogs spans several key areas:

Synthetic Methodology: Developing novel and efficient routes to synthesize ethyl 4-formylnicotinate and its derivatives. vulcanchem.com

Medicinal Chemistry: Utilizing the compound as a scaffold to build molecules with potential therapeutic applications. researchgate.net

Materials Science: Incorporating the nicotinate structure into functional materials such as dyes and specialty plastics. ontosight.ai

Scope and Objectives of Current Academic Research Endeavors

Current academic research aims to expand the synthetic utility of ethyl 4-formylnicotinate. Key objectives include the development of one-pot synthesis methods to improve efficiency and scalability. vulcanchem.com Furthermore, there is a focus on exploring the derivatization of the formyl group to create libraries of new compounds, such as Schiff bases and hydrazones, for biological screening. vulcanchem.com

Physicochemical Properties of Ethyl 4-formylnicotinate

| Property | Value |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1)C=O |

| InChI Key | AADKATLKNXAANE-UHFFFAOYSA-N |

Table 1: Key physicochemical properties of Ethyl 4-formylnicotinate. vulcanchem.com

Synthetic Approaches

While specific, detailed industrial-scale synthesis protocols for ethyl 4-formylnicotinate are not extensively documented in publicly available literature, plausible synthetic routes can be inferred from the synthesis of analogous compounds.

One common strategy involves the oxidation of a hydroxymethyl precursor. For instance, the synthesis of methyl 6-formylnicotinate is achieved with a high yield (97%) through the oxidation of methyl 6-(hydroxymethyl)nicotinate using manganese(IV) oxide in dichloromethane (B109758). vulcanchem.comchemicalbook.com A similar approach could likely be applied to produce ethyl 4-formylnicotinate from ethyl 4-(hydroxymethyl)nicotinate.

Another potential method is direct formylation. The Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a well-established method for introducing a formyl group onto an aromatic ring and could be a viable route for the synthesis of ethyl 4-formylnicotinate. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

21908-12-3 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

ethyl 4-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-10-4-3-7(8)6-11/h3-6H,2H2,1H3 |

InChI Key |

AADKATLKNXAANE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Formylnicotinate

Classical and Established Synthetic Routes to the Compound

Established methods for synthesizing ethyl 4-formylnicotinate and its analogs typically rely on foundational reactions in organic chemistry, often involving multiple steps and the transformation of existing functional groups on a pre-formed pyridine (B92270) ring.

Multi-Step Synthesis from Precursors

A common and logical approach to ethyl 4-formylnicotinate involves the synthesis of a suitable precursor, which is then converted to the target aldehyde in a subsequent step. The most direct precursor is ethyl 4-(hydroxymethyl)nicotinate. The synthesis is conceptualized as a two-stage process: first, the creation of the hydroxymethyl-substituted nicotinate (B505614), and second, its oxidation to the formyl group.

One of the most reliable and widely used methods for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid is the use of manganese(IV) oxide (MnO₂). This method is particularly effective for allylic and benzylic-type alcohols, a category that includes pyridyl-methanols due to the activating nature of the aromatic pyridine ring. The reaction is typically performed under mild conditions in a chlorinated solvent. A hypothetical reaction for the target compound, based on analogous transformations, demonstrates high efficiency. For instance, the oxidation of methyl 6-(hydroxymethyl)nicotinate to methyl 6-formylnicotinate using MnO₂ in dichloromethane (B109758) proceeds with a 97% yield.

| Precursor | Reagent | Solvent | Temperature | Product | Yield |

| Ethyl 4-(hydroxymethyl)nicotinate | Manganese(IV) oxide (MnO₂) | Dichloromethane | 20°C | Ethyl 4-formylnicotinate | High (est.) |

Another classical, albeit less direct, multi-step route is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While direct formylation of ethyl nicotinate at the 4-position can be challenging, this method is effective for related structures and represents a potential pathway if the pyridine ring is appropriately activated.

Functional Group Interconversions for Target Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. acs.org This strategy is central to the synthesis of ethyl 4-formylnicotinate, as the target molecule is often accessed by modifying a more readily available precursor.

The primary FGI for this target is the oxidation of an alcohol . As detailed previously, the conversion of the primary alcohol in ethyl 4-(hydroxymethyl)nicotinate to the aldehyde of ethyl 4-formylnicotinate is a classic example. This transformation falls under the broad class of FGI reactions that increase the oxidation state of a carbon atom. thieme-connect.com

Other potential FGI pathways could include:

Reduction of a Nitrile: The reduction of ethyl 4-cyanonicotinate using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) could yield the target aldehyde. mdpi.com This method is a standard FGI for converting nitriles to aldehydes.

Reduction of an Ester Derivative: While more complex, partial reduction of a derivative of ethyl pyridine-3,4-dicarboxylate could theoretically provide the 4-formyl product.

These FGI strategies highlight the tactical approach required in multi-step synthesis, where the choice of reaction depends on the availability of starting materials and the need to control chemoselectivity across multiple functional groups. nih.gov

Modern Catalytic Approaches in Ethyl 4-formylnicotinate Synthesis

Modern synthetic chemistry increasingly favors catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of ethyl 4-formylnicotinate can benefit from advances in homogeneous, heterogeneous, organo-, and biocatalysis, particularly for the key alcohol oxidation step.

Homogeneous and Heterogeneous Catalysis Strategies

Catalytic oxidation of alcohols offers a more atom-economical alternative to stoichiometric reagents like MnO₂. Both homogeneous and heterogeneous systems have been developed for this purpose.

Homogeneous Catalysis: Palladium(II) complexes are highly effective for the aerobic oxidation of alcohols. A system combining Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a pyridine co-catalyst can oxidize a wide range of alcohols to aldehydes and ketones using molecular oxygen as the ultimate oxidant. acs.org The reaction proceeds through a proposed cycle involving a Pd(II)-alcoholate intermediate. Manganese-based pincer complexes have also emerged as powerful, base-metal catalysts for the highly chemoselective hydrogenation of aldehydes, and by the principle of microscopic reversibility, are relevant to the reverse oxidation reaction. acs.org

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, solid-supported catalysts are highly desirable. Ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)x/Al₂O₃) is a versatile heterogeneous catalyst for the aerobic oxidation of alcohols in a continuous-flow packed-bed reactor. acs.org This system allows for high steady-state conversion of benzylic-type alcohols to aldehydes using a dilute, safe source of oxygen. acs.org Similarly, palladium acetate on a hydrotalcite support has been used for aerobic alcohol oxidation under mild conditions with atmospheric pressure of air. organic-chemistry.org For the synthesis of pyridine bases from simpler aldehydes and ketones, shape-selective zeolites modified with metals like tungsten or zinc serve as effective heterogeneous catalysts in gas-phase reactions. google.com

| Catalyst Type | Catalytic System | Key Features |

| Homogeneous | Pd(OAc)₂ / Pyridine | Aerobic oxidation; mild conditions. acs.org |

| Homogeneous | [Mn(PNP-iPr)(CO)₂(H)] | High chemoselectivity for aldehydes. acs.org |

| Heterogeneous | Ru(OH)x / Al₂O₃ | Enables continuous flow processing; reusable. acs.org |

| Heterogeneous | Pd(OAc)₂ / Hydrotalcite | Uses air as the oxidant at atmospheric pressure. organic-chemistry.org |

Organocatalysis and Biocatalysis in Transformation Pathways

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. For the oxidation of ethyl 4-(hydroxymethyl)nicotinate, stable nitroxyl (B88944) radicals are the most prominent class of organocatalysts. 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, such as the more reactive 2-azaadamantane (B3153908) N-oxyl (AZADO), are highly efficient catalysts for the selective oxidation of primary alcohols to aldehydes. jst.go.jp These catalysts use inexpensive and environmentally benign terminal oxidants like bleach (NaOCl) and can be used in conjunction with reagents like trichloroisocyanuric acid for highly chemoselective transformations at room temperature. organic-chemistry.orgjst.go.jp This approach avoids residual metal contamination, a significant advantage in pharmaceutical synthesis.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Several biocatalytic systems are applicable to the synthesis of pyridine aldehydes. Unspecific peroxygenases (UPOs), such as those from the fungus Agrocybe aegerita, are capable of oxygenating alkyl pyridines. nih.gov These enzymes can hydroxylate an ethyl or methyl group and, in some cases, perform a subsequent oxidation to yield the corresponding aldehyde, using only hydrogen peroxide as the oxidant. nih.gov In another advanced approach, recombinant E. coli cells expressing xylene monooxygenase (XMO) can catalyze the sequential oxidation of a methyl group on a pyridine ring, first to a hydroxymethyl group and then to a formyl group. Whole-cell biocatalysis using organisms like Candida parapsilosis has also been employed for the deracemization of related pyridyl methanols, a process that relies on a highly efficient, enzyme-mediated oxidation-reduction cycle. researchgate.net

| Catalysis Type | Catalyst | Substrate Type | Transformation |

| Organocatalysis | TEMPO / AZADO | Primary Alcohols | Alcohol → Aldehyde jst.go.jp |

| Biocatalysis | Unspecific Peroxygenase (UPO) | Alkyl Pyridines | Alkyl → Alcohol → Aldehyde nih.gov |

| Biocatalysis | Xylene Monooxygenase (XMO) | Methyl Pyridines | Methyl → Hydroxymethyl → Formyl |

| Biocatalysis | Candida parapsilosis (whole cells) | Racemic Pyridyl Methanols | Stereoinversion via Oxidation-Reduction researchgate.net |

Metal-Free Synthetic Methodologies

The development of metal-free synthetic routes is a major goal in modern chemistry to enhance sustainability and avoid product contamination. The synthesis of ethyl 4-formylnicotinate can be achieved through several such strategies.

The organocatalytic oxidations using TEMPO or AZADO are prime examples of effective metal-free methods. jst.go.jp Beyond this, other established protocols exist. The use of hypervalent iodine reagents or systems based on molecular iodine and an appropriate base can facilitate the oxidation of alcohols to aldehydes without the need for a metal catalyst. organic-chemistry.org

Furthermore, radical-based methods are emerging as powerful metal-free tools. Cascade radical annulations, initiated by a simple salt like ammonium (B1175870) persulfate, can create complex heterocyclic structures from simple precursors containing aldehyde functionalities. mdpi.com While not a direct synthesis of the target molecule, these methods showcase the potential of metal-free radical chemistry in the broader context of heterocycle synthesis. Electrochemical synthesis, which uses electrical current to drive reactions, also represents a frontier for clean, metal-free C-H functionalization and amination reactions to build heterocyclic cores. frontiersin.org These approaches underscore a clear trajectory in organic synthesis toward more environmentally benign and efficient chemical transformations.

Principles of Green Chemistry in Ethyl 4-formylnicotinate Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgstudypulse.au The application of these principles to the synthesis of Ethyl 4-formylnicotinate offers significant environmental and economic benefits by minimizing waste, reducing energy consumption, and using safer materials. sigmaaldrich.com

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. acs.org Research has demonstrated the feasibility of conducting various organic reactions in either water or under solvent-free conditions.

Aqueous Medium Synthesis: Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for green synthesis. orientjchem.org Reactions such as the condensation of aldehydes and amines to form Schiff's bases have been shown to proceed efficiently in aqueous media, often with accelerated reaction rates and simplified product isolation through filtration. researchgate.net For the synthesis of precursors to Ethyl 4-formylnicotinate, employing water as a solvent could offer a sustainable alternative to traditional organic solvents. For instance, the Prins cyclization to create tetrahydropyran (B127337) derivatives, a related heterocyclic structure, has been effectively catalyzed by phosphomolybdic acid in water at room temperature, achieving high yields and diastereoselectivity. organic-chemistry.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and higher yields. beyondbenign.org Solvent-free aldol (B89426) condensations, a potential pathway for building the carbon skeleton of substituted pyridines, can be achieved by grinding reactants with a solid base like sodium hydroxide, simplifying the process and product isolation. rsc.org Similarly, the synthesis of diphenolic acid esters, which involves the condensation of an ethyl ester with phenol, has been successfully performed under solvent-free conditions using a solid acid catalyst like Amberlyst-15. cnr.it This approach, if adapted for intermediates of Ethyl 4-formylnicotinate, could significantly reduce the process's environmental footprint.

| Reaction Type | Conditions | Key Advantage | Relevance to Ethyl 4-formylnicotinate Synthesis |

|---|---|---|---|

| Aldol Condensation | Solvent-free, grinding with solid NaOH | Eliminates reaction solvent, high atom economy, simple work-up. rsc.org | Applicable for C-C bond formation in precursor synthesis. |

| Schiff's Base Formation | Aqueous medium, room temperature | Avoids organic solvents, high reaction rates, easy product isolation. researchgate.net | Potential for derivatization or synthesis of related nitrogen heterocycles. |

| Prins Cyclization | Aqueous medium, phosphomolybdic acid catalyst | Environmentally benign, high yields, and selectivity. organic-chemistry.org | Demonstrates feasibility of complex heterocycle synthesis in water. |

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comrsc.org A high atom economy signifies less waste generation. wjpps.com

In the context of Ethyl 4-formylnicotinate synthesis, choosing reaction types with inherent high atom economy is crucial.

Addition Reactions: These reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy and are highly desirable. studypulse.au

Substitution and Elimination Reactions: These often generate stoichiometric byproducts, leading to lower atom economy. scranton.edu For example, a traditional Wittig reaction, which could be used to form an alkene that is later converted to the formyl group, generates a stoichiometric amount of phosphine (B1218219) oxide waste. rsc.org

Optimizing synthetic routes to favor addition and catalytic reactions over those requiring stoichiometric reagents is a key strategy. For example, designing a synthesis that builds the molecule through catalytic C-H activation and addition steps would be more atom-economical than a multi-step process involving protecting groups and stoichiometric activators. sigmaaldrich.comacs.org

The choice of reagents and catalysts is fundamental to green synthesis. The focus is on replacing hazardous substances with safer alternatives and using catalysts to improve efficiency. openaccessjournals.com

Sustainable Reagents: This involves using less toxic and often renewable starting materials. studypulse.au For instance, formic acid or ethyl formate (B1220265) can be used as formylating agents under catalyst- and solvent-free conditions, providing a greener alternative to more hazardous reagents. researchgate.net

Catalyst Development: Catalysts increase reaction rates without being consumed, making them a cornerstone of green chemistry. openaccessjournals.com

Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture, allowing for recycling and minimizing contamination of the product. For the synthesis of ethyl-4-aminobenzoate, a related aromatic ester, a solid catalyst like Pd/C is used in a process that allows for catalyst and solvent recycling. google.com

Biocatalysts: Enzymes can perform highly specific chemical transformations under mild conditions, often in aqueous media, reducing the need for protecting groups and toxic reagents. alfa-chemistry.com

Earth-Abundant Metal Catalysts: There is a significant push to replace catalysts based on rare and expensive metals like palladium with those based on abundant and non-toxic metals like iron. unibe.ch Iron-catalyzed cross-coupling reactions are emerging as a sustainable alternative for building complex organic molecules. unibe.ch Recently, bimetallic oxide clusters of rhodium and ruthenium have been developed as highly efficient catalysts for producing esters using molecular oxygen as the sole oxidant, with water as the only byproduct. eurekalert.org

Atom Economy and Reaction Efficiency Optimization

Process Intensification and Continuous Flow Manufacturing for Ethyl 4-formylnicotinate

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. arxiv.orgsegovia-hernandez.com Continuous flow manufacturing is a prime example of process intensification, offering numerous advantages over traditional batch processing. sigmaaldrich.com

Microreactors, or flow reactors, are devices with small-dimension channels (typically sub-millimeter) where chemical reactions occur. chimia.ch This technology offers significant benefits for the synthesis of fine chemicals and pharmaceuticals like Ethyl 4-formylnicotinate. scientistlive.com

The key advantages stem from the high surface-area-to-volume ratio in the microchannels:

Enhanced Heat and Mass Transfer: Rapid heat exchange allows for precise temperature control, which is crucial for highly exothermic or temperature-sensitive reactions. This minimizes the formation of side products and improves selectivity. chimia.chmt.com

Improved Safety: The small volume of reagents within the reactor at any given time significantly reduces the risks associated with handling hazardous materials or performing reactions that could be explosive on a large scale. mt.commdpi.com This is particularly relevant for reactions involving intermediates that are unstable. beilstein-journals.org

Increased Efficiency and Yield: Superior mixing and temperature control often lead to faster reaction times and higher product yields compared to batch reactors. scientistlive.combeilstein-journals.org For example, a lithiation reaction that required cryogenic conditions (-60 °C) in a batch process could be performed at a much higher temperature (0 °C) in a microreactor, increasing the yield from 83% to 93%. chimia.ch

The use of microreactors can enable synthetic routes that are not feasible in conventional batch setups, opening new possibilities for the efficient production of Ethyl 4-formylnicotinate. anton-paar.com

Continuous flow systems allow for the precise control and optimization of various reaction parameters to maximize yield, purity, and throughput. mdpi.comwhiterose.ac.uk This is often achieved through automated systems that can rapidly screen multiple conditions. nih.gov

Key parameters for optimization include:

Temperature and Pressure: Flow reactors can operate at temperatures and pressures above the boiling point of the solvent, significantly accelerating reaction rates. sigmaaldrich.comcontractpharma.com

Residence Time: The time reactants spend in the reactor can be precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning to achieve complete conversion.

Flow Rate and Reagent Stoichiometry: Pumps allow for the accurate dosing of reagents, ensuring precise stoichiometric ratios are maintained throughout the process.

Catalyst Loading: In systems using packed-bed or immobilized catalysts, the amount of catalyst can be optimized to balance reaction rate with cost. nih.gov

The optimization of these variables can be systematic, leading to a highly efficient and reproducible manufacturing process. wpi.edu For example, a study on a two-step continuous flow process demonstrated that optimizing temperature and flow rates led to a significant reduction in waste and a higher yield of the final product. whiterose.ac.uk

| Parameter | Range Explored | Effect on Process | Optimization Goal |

|---|---|---|---|

| Temperature | 80 - 150 °C | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions. ucc.ie | Find the optimal balance between reaction speed and product purity. |

| Residence Time | 1 - 20 minutes | Determines the extent of reaction. Too short may lead to incomplete conversion; too long can cause product degradation. nih.gov | Achieve maximum conversion of starting materials to product. |

| Reagent Concentration | 0.1 - 1.0 M | Influences reaction kinetics and can be limited by solubility. ucc.ie | Maximize throughput without causing precipitation or side reactions. |

| Catalyst Loading | Variable (e.g., packed bed length) | Higher loading increases reaction rate but also cost. nih.gov | Use the minimum amount of catalyst required for efficient conversion. |

Microreactor Technologies for Enhanced Synthesis

Stereoselective Synthesis of Chiral Derivatives from Ethyl 4-formylnicotinate

The generation of a new stereocenter from the planar formyl group of ethyl 4-formylnicotinate requires methodologies that can differentiate between the two enantiotopic faces of the carbonyl group. This is achieved through asymmetric transformations, often employing chiral catalysts, auxiliaries, or ligands to control the stereochemical outcome of the reaction.

The most direct asymmetric transformation of the formyl group is its reduction to a chiral primary alcohol, (4-(hydroxymethyl)pyridin-3-yl)methanol. This conversion of a prochiral aldehyde to a chiral alcohol is a well-established process in asymmetric synthesis. biomedpharmajournal.org Various catalytic systems, including both chemical and biological methods, can be employed to achieve high levels of enantioselectivity.

Chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones and can be applied to aldehydes like ethyl 4-formylnicotinate. biomedpharmajournal.orgnih.gov These catalysts create a chiral environment around the carbonyl group, directing the hydride attack from a reducing agent like borane (B79455) to one specific face, thereby producing one enantiomer of the alcohol in excess. nih.gov

Biocatalysis offers a green and highly selective alternative. Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (reductases), can reduce aldehydes to alcohols with often excellent enantiomeric excess (ee). nih.govfortunejournals.com These enzymatic reductions are attractive due to their high selectivity, mild reaction conditions (typically in aqueous media), and environmental compatibility. abap.co.in For instance, the asymmetric reduction of various ketoesters using baker's yeast in glycerol-water systems has been shown to be highly efficient and selective. fortunejournals.com

Below is a table summarizing potential catalytic systems for the asymmetric reduction of the formyl group on ethyl 4-formylnicotinate.

| Catalyst/Reagent System | Reducing Agent | Expected Product | Potential Advantage |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | Chiral (R)- or (S)-alcohol | High enantioselectivity, predictable stereochemistry |

| Baker's Yeast (S. cerevisiae) | Glucose (co-substrate) | Chiral alcohol | Green, inexpensive, mild conditions |

| Chiral Ruthenium-phosphine complexes | H₂ | Chiral alcohol | High turnover numbers, applicable to hydrogenation |

| Modified Sodium Borohydride (B1222165) | NaBH₄/(L)-Tartaric Acid | Chiral alcohol | Operationally simple, cost-effective |

This table is illustrative, based on the application of known asymmetric reduction methods to the substrate.

Beyond reduction, the formyl group can participate in various carbon-carbon bond-forming reactions. To control the stereochemistry of these additions, chiral auxiliaries or chiral ligands are employed.

A chiral auxiliary is a stereogenic compound that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. numberanalytics.comwikipedia.org For example, the formyl group of ethyl 4-formylnicotinate could be condensed with a chiral amine, such as a derivative of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral imine. Nucleophilic addition to this imine would proceed diastereoselectively due to the steric influence of the auxiliary. Subsequent hydrolysis would cleave the auxiliary, yielding an enantiomerically enriched chiral amine. Similarly, Evans' oxazolidinone auxiliaries, while typically used for acyl groups, provide a powerful strategy for controlling aldol, alkylation, and other reactions, highlighting the principle of auxiliary-controlled stereoselection. wikipedia.orgsioc-journal.cnresearchgate.net

Chiral ligand-mediated catalysis involves a metal center coordinated to a chiral ligand, which creates a chiral catalytic environment. This approach is highly efficient as only a catalytic amount of the chiral source is required. sigmaaldrich.com For the addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the formyl group of ethyl 4-formylnicotinate, a chiral ligand can control the facial selectivity of the addition. For example, ligands derived from 1,2-diaminocyclohexane (DACH) have been successfully used to mediate the asymmetric addition of Grignard reagents to ketones, a strategy that is directly applicable to aldehydes. nih.gov The reaction of an aryl Grignard reagent with ethyl 4-formylnicotinate in the presence of a chiral ligand-magnesium complex could produce a highly enantioenriched diaryl methanol (B129727) derivative. nih.gov

| Approach | Chiral Controller Example | Reaction Type | Expected Chiral Product |

| Chiral Auxiliary | Evans Oxazolidinone (attached via imine) | Nucleophilic Addition | Chiral Amine |

| Chiral Auxiliary | (R)- or (S)-2-Phenylcyclohexanol | Ene Reaction | Chiral homoallylic alcohol |

| Chiral Ligand | (R,R)-DACH-derived ligand | Grignard Addition | Chiral secondary alcohol |

| Chiral Ligand | Chiral Phosphine Ligand (e.g., BINAP) | Asymmetric Allylation | Chiral homoallylic alcohol |

This table presents hypothetical applications of established chiral methodologies to ethyl 4-formylnicotinate.

Asymmetric Transformations Involving the Formyl Group

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning a synthetic route for a chiral derivative of ethyl 4-formylnicotinate from a laboratory setting to industrial production involves overcoming several challenges. The primary goals of scale-up are to ensure safety, cost-effectiveness, process robustness, and consistent product quality.

For the synthesis of ethyl 4-formylnicotinate itself, industrial methods would likely favor cost-effective starting materials and reagents, with processes optimized for high throughput and yield. Patent literature suggests that formylation of nicotinate precursors, such as the reaction of ethyl 4,6-dichloronicotinate with a formylating agent like methyl formate in the presence of a strong base, can be a viable route. googleapis.com

When scaling up the stereoselective reactions described above, several factors are critical:

Catalyst Cost and Recovery: Many chiral ligands and metal catalysts (e.g., those based on ruthenium or palladium) are expensive. An industrial process must incorporate efficient catalyst recovery and recycling steps to be economically viable. Immobilizing the catalyst on a solid support is one common strategy.

Reagent Stoichiometry: Chiral auxiliary-based methods require stoichiometric amounts of the auxiliary, which must also be recovered and recycled, adding complexity and cost. sigmaaldrich.com In contrast, asymmetric catalysis is generally preferred for large-scale synthesis due to the low required loading of the chiral source.

Purification and Separation: The separation of enantiomers or diastereomers on a large scale can be challenging. While laboratory-scale purification often relies on chromatography, industrial processes favor crystallization-based methods (e.g., diastereomeric salt resolution or preferential crystallization) which are more cost-effective. The ideal process would generate the product with such high stereoselectivity that extensive purification to remove the unwanted stereoisomer is unnecessary.

Process Parameters: Reaction conditions such as temperature, pressure, and concentration must be carefully controlled in large reactors to manage heat transfer and ensure consistent selectivity. What works in a 100 mL flask may not translate directly to a 1000 L reactor.

Waste Management: Industrial processes must minimize waste. This involves using solvents that can be recycled, avoiding toxic reagents, and designing reactions with high atom economy. Biocatalytic routes are often advantageous in this regard. mdpi.com

| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Key Considerations for Ethyl 4-formylnicotinate Derivatives |

| Chiral Source | Proof of concept, high selectivity | Cost, availability, recyclability | Catalytic methods (chiral ligands) are preferred over stoichiometric auxiliaries. |

| Solvent | Reaction performance | Safety, cost, environmental impact, recyclability | Selection of solvents that allow for easy product isolation and are recyclable. |

| Purification | Chromatography (e.g., HPLC, column) | Crystallization, distillation, extraction | Developing a process that yields a solid product amenable to crystallization. |

| Reaction Time | Completion | Throughput (space-time yield) | Optimizing catalyst loading and conditions to minimize batch time. |

| Safety | Personal protective equipment | Process safety, thermal management, containment | Exothermic reactions, such as Grignard additions, require careful thermal control. |

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Formylnicotinate

Transformations Involving the Aldehyde Functionality

The aldehyde group is the more reactive of the two functional moieties in Ethyl 4-formylnicotinate, serving as a key site for a wide array of chemical transformations. Its electrophilic character allows it to participate readily in nucleophilic addition and condensation reactions. vulcanchem.com

Nucleophilic addition to the carbonyl group of the aldehyde is a fundamental reaction class for forming new carbon-carbon bonds.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. testbook.com The reaction with Ethyl 4-formylnicotinate would proceed via nucleophilic addition to form a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.org This provides a reliable method for introducing a variety of alkyl, aryl, or vinyl substituents at the 4-position of the pyridine (B92270) ring.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgdalalinstitute.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form an intermediate known as a betaine, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate fragments to yield the desired alkene and a phosphine (B1218219) oxide, such as the highly stable triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com This transformation allows for the synthesis of 4-vinylpyridine (B31050) derivatives from Ethyl 4-formylnicotinate.

Aldol (B89426) Condensations: In an aldol condensation, an enolate ion reacts with a carbonyl compound. Ethyl 4-formylnicotinate can act as the electrophilic aldehyde partner, reacting with an enolate derived from another ketone or aldehyde. The reaction, typically base-catalyzed, would result in a β-hydroxy carbonyl compound. Under harsher conditions, this adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound.

Table 1: Nucleophilic Addition Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Intermediate | Product Type |

|---|

The formyl group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For analogous compounds like methyl 6-formylnicotinate, oxidation is a known transformation. The resulting pyridine-3,4-dicarboxylic acid monoester is a useful synthetic building block.

Table 2: Oxidation of the Aldehyde Group

| Reagent(s) | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 4-Carboxynicotinic Acid Ethyl Ester |

| Chromium Trioxide (CrO₃) | 4-Carboxynicotinic Acid Ethyl Ester |

| Manganese(IV) Oxide (MnO₂) | 4-Carboxynicotinic Acid Ethyl Ester |

The aldehyde functionality can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. This reaction is a common and high-yielding transformation in organic synthesis. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester group. libretexts.org

Table 3: Reduction of the Aldehyde Group

| Reagent(s) | Product | Notes |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Ethyl 4-(hydroxymethyl)nicotinate | Selective for the aldehyde over the ester. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Pyridine-3,4-dimethanol | Reduces both aldehyde and ester. libretexts.org |

Condensation reactions involving the aldehyde group provide access to a diverse range of complex molecular architectures.

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., diethyl malonate, malonic acid, cyanoacetic acid). wikipedia.orgsci-hub.se The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.org The initial addition product undergoes dehydration to form a stable α,β-unsaturated product. sci-hub.se When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification and is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Mannich Reaction: The Mannich reaction is a three-component condensation of an aldehyde (here, Ethyl 4-formylnicotinate), a primary or secondary amine (or ammonia), and a compound with an acidic proton (an enolizable carbonyl compound). wikipedia.orgslideshare.net The reaction begins with the formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the enolized carbonyl compound. lscollege.ac.in The product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

Strecker Amino Acid Synthesis: The Strecker synthesis is a method for producing α-amino acids from aldehydes. masterorganicchemistry.comnumberanalytics.com The reaction involves treating the aldehyde with ammonia (B1221849) (or ammonium (B1175870) chloride) and a cyanide source (like potassium cyanide). scribd.com An imine is formed in situ, which is then attacked by the cyanide ion to form an α-aminonitrile. masterorganicchemistry.comnumberanalytics.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. scribd.com

Table 4: Condensation Reactions of the Aldehyde Group

| Reaction Name | Reagents | Key Intermediate | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂), Base (e.g., Piperidine) | --- | α,β-Unsaturated Ester |

| Mannich Reaction | Amine (e.g., R₂NH), Enolizable Carbonyl (e.g., Acetone) | Iminium Ion | β-Amino Carbonyl Compound |

Many of the transformations of the aldehyde functionality can be facilitated and controlled using amine or organocatalysis. Asymmetric catalysis, in particular, has become a vital area of research.

Amine Catalysis: As noted, weak bases like primary and secondary amines are common catalysts for reactions like the Knoevenagel condensation. sci-hub.se They function by activating the aldehyde through the formation of a more electrophilic iminium ion intermediate. lscollege.ac.in

Organocatalysis: Chiral organocatalysts, such as the amino acid proline and its derivatives, are widely used to achieve stereoselectivity in aldehyde transformations. lscollege.ac.innumberanalytics.com In the context of the Mannich reaction, for instance, (S)-proline can catalyze the asymmetric addition of an aldehyde to an imine, yielding a product with high diastereoselectivity and enantioselectivity. lscollege.ac.in These methods allow for the synthesis of chiral molecules with precise control over their three-dimensional structure.

Condensation Reactions (e.g., Knoevenagel, Mannich, Strecker)

Reactions of the Ester Moiety

The ethyl ester group at the 3-position is generally less reactive than the aldehyde. However, it can undergo several important transformations, typically under conditions that would also affect the aldehyde unless it is protected.

Hydrolysis (Saponification): The most common reaction of the ester is hydrolysis to the corresponding carboxylic acid, which is nicotinic acid substituted at the 4-position. This can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org Basic hydrolysis, known as saponification, uses an aqueous base like sodium hydroxide (B78521) and is an irreversible process that yields the carboxylate salt. pressbooks.publibretexts.orgsavemyexams.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com Acid-catalyzed hydrolysis is a reversible reaction requiring an excess of water to drive the equilibrium toward the products. chemguide.co.uk

Reduction: While sodium borohydride is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org As mentioned, LiAlH₄ will also reduce the aldehyde group, leading to the formation of a diol. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent. masterorganicchemistry.com The first equivalent adds to the carbonyl to form a ketone intermediate after the elimination of the ethoxide leaving group. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. pressbooks.pubmasterorganicchemistry.com

Table 5: Reactions of the Ester Moiety

| Reaction Type | Reagent(s) | Product | Notes |

|---|

Hydrolysis and Saponification Processes

The ethyl ester group of Ethyl 4-formylnicotinate is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-formylnicotinic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process, often requiring a large excess of water to drive the equilibrium toward the products. chemguide.co.uk The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, and requires heating. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates the nucleophilic attack by water.

Reaction Scheme: Acid-Catalyzed Hydrolysis

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is an irreversible reaction that goes to completion. savemyexams.com The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uksavemyexams.com The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The initial products are the corresponding carboxylate salt (e.g., sodium 4-formylnicotinate) and ethanol. savemyexams.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 4-formylnicotinic acid. chemguide.co.uk

Reaction Scheme: Saponification

| Reaction | Reagents | Conditions | Products | Key Feature |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat, Reflux | 4-Formylnicotinic acid, Ethanol | Reversible equilibrium chemguide.co.uk |

| Saponification | NaOH(aq) or KOH(aq), then H⁺ | Heat, Reflux, then Acidification | 4-Formylnicotinate salt, Ethanol, then 4-Formylnicotinic acid | Irreversible reaction savemyexams.com |

Transesterification Transformations

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either an acid or a base. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. stackexchange.com

For instance, converting Ethyl 4-formylnicotinate to a bulkier ester, such as menthyl 4-formylnicotinate, can be achieved. Based on analogous procedures for methyl nicotinate (B505614), the reaction can be performed by treating the starting ester with the desired alcohol (e.g., menthol) in the presence of a strong base like butyllithium (B86547) in an appropriate solvent. orgsyn.org The reaction is generally rapid, even at low temperatures. orgsyn.org

Reaction Scheme: Base-Catalyzed Transesterification

Where R'-OH is the new alcohol.

| Catalyst Type | Typical Reagents | Conditions | Significance |

| Base-Catalyzed | NaOR', LiOR', Butyllithium | Anhydrous alcohol (R'-OH) as solvent | Rapid and efficient conversion stackexchange.comorgsyn.org |

| Acid-Catalyzed | H₂SO₄, TsOH | Excess alcohol (R'-OH) as solvent, often with removal of ethanol | Reversible; requires Le Châtelier's principle to drive to completion stackexchange.com |

Aminolysis and Amide Formation Reactions

Ethyl 4-formylnicotinate can react with ammonia, primary amines, or secondary amines to form the corresponding 4-formylnicotinamide. This reaction, known as aminolysis, typically requires heating the ester with the amine. chemistrysteps.com However, the reaction can be slow because the alkoxy group is a relatively poor leaving group. chemistrysteps.com

The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of the ester. chemistrysteps.com While direct aminolysis is feasible, the synthesis of amides from esters is often less efficient than from more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com For less reactive amines, particularly secondary amines, specific catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) may be required to facilitate the reaction. nih.gov

Reaction Scheme: Aminolysis

Where R' and R'' can be H or alkyl groups.

| Amine Type | Reactivity | Conditions | Product |

| Ammonia (NH₃) | Moderate | Heating | 4-Formylnicotinamide (Primary amide) |

| Primary Amine (R'NH₂) | Moderate | Heating | N-substituted-4-formylnicotinamide (Secondary amide) |

| Secondary Amine (R'R''NH) | Low | Heating, may require catalyst (e.g., TBD) nih.gov | N,N-disubstituted-4-formylnicotinamide (Tertiary amide) |

Reduction to Alcohol Derivatives

Ethyl 4-formylnicotinate has two reducible functional groups: the formyl group and the ethyl ester group. The choice of reducing agent determines the outcome of the reaction.

Selective Reduction of the Formyl Group: A mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, leaving the ester group largely intact under standard conditions. masterorganicchemistry.com This reaction yields ethyl 4-(hydroxymethyl)nicotinate. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. numberanalytics.com

Reaction Scheme: Selective Reduction with NaBH₄

Reduction of Both Formyl and Ester Groups: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce both the aldehyde and the ester. rsc.orgresearchgate.net This reaction will convert the formyl group to a hydroxymethyl group and the ethyl ester to another hydroxymethyl group, yielding (4-(hydroxymethyl)pyridin-3-yl)methanol. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. rsc.org

Reaction Scheme: Complete Reduction with LiAlH₄

| Reducing Agent | Functional Group(s) Reduced | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Formyl group | Methanol or Ethanol, Room Temp | Ethyl 4-(hydroxymethyl)nicotinate masterorganicchemistry.comugm.ac.id |

| Lithium Aluminum Hydride (LiAlH₄) | Formyl and Ethyl Ester groups | Anhydrous THF, then H₂O workup | (4-(Hydroxymethyl)pyridin-3-yl)methanol rsc.orgresearchgate.net |

Reactivity of the Pyridine Ring System

Electrophilic Aromatic Substitution Pathways

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. pearson.comstackexchange.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them significantly more difficult to achieve compared to benzene. researchgate.net The presence of two electron-withdrawing groups in Ethyl 4-formylnicotinate—the pyridine nitrogen and the 4-formyl group—further deactivates the ring.

Electrophilic attack on a pyridine ring, if it occurs, is directed to the 3-position (or 5-position), as the cationic intermediates from attack at the 2-, 4-, or 6-positions are severely destabilized by placing a positive charge adjacent to or on the electronegative nitrogen atom. stackexchange.comatlas.org In Ethyl 4-formylnicotinate, the 3-position is already substituted. Therefore, any further substitution would be directed to the 5-position.

Standard EAS reactions like nitration or halogenation require harsh conditions and often result in very low yields or fail altogether. researchgate.netresearchgate.net For example, the nitration of pyridine itself requires forcing conditions and may proceed through non-standard mechanisms, such as the formation of an N-nitropyridinium intermediate followed by rearrangement. rsc.org Given the highly deactivated nature of the ring in Ethyl 4-formylnicotinate, conventional EAS pathways are not considered viable synthetic routes.

| Reaction Type | Expected Reactivity | Reason |

| Nitration | Very low / None | Extreme deactivation by ring nitrogen and formyl group researchgate.netresearchgate.net |

| Halogenation | Very low / None | Ring deactivation |

| Friedel-Crafts | Fails | Ring nitrogen complexes with Lewis acid catalyst, adding further deactivation researchgate.net |

Nucleophilic Aromatic Substitution Strategies

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present at the 2- or 4-positions. echemi.comwikipedia.org The negative charge of the intermediate (Meisenheimer complex) is stabilized by the electronegative nitrogen atom. echemi.com

Ethyl 4-formylnicotinate itself does not have a suitable leaving group on the ring. However, if a derivative, such as 2-chloro-ethyl 4-formylnicotinate, were used, it would be highly susceptible to nucleophilic attack at the 2-position. The presence of the electron-withdrawing ester and formyl groups would further activate the ring for this type of reaction.

Even a nitro group, which is not typically a leaving group, can be displaced in highly activated pyridine systems. For example, methyl 3-nitropyridine-4-carboxylate undergoes nucleophilic substitution where the nitro group is displaced by various nucleophiles, demonstrating the powerful activating effect of the ring nitrogen combined with an ortho-carbonyl group. mdpi.com This suggests that a derivative like ethyl 5-nitro-4-formylnicotinate could potentially undergo nucleophilic substitution at the 5-position.

Reaction Scheme: Hypothetical SNAr on a Derivative

Where Nu⁻ is a nucleophile (e.g., RO⁻, R₂N⁻).

| Position of Leaving Group | Activation | Stabilizing Factor |

| 2- or 6-position | High | Negative charge of intermediate delocalized onto ring nitrogen echemi.com |

| 4-position | High | Negative charge of intermediate delocalized onto ring nitrogen echemi.com |

| 3- or 5-position | Low | Intermediate not stabilized by delocalization onto ring nitrogen |

N-Oxidation and N-Alkylation Reactions

The pyridine nitrogen atom in ethyl 4-formylnicotinate is a key site for reactivity, enabling modifications that profoundly alter the electronic character and synthetic utility of the entire molecule.

N-Oxidation The lone pair of electrons on the pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid.

The resulting product, ethyl 4-formylnicotinate N-oxide, possesses a formal positive charge on the nitrogen and a negative charge on the oxygen. This N⁺-O⁻ dipole significantly modifies the electronic properties of the pyridine ring. It enhances the electron-withdrawing nature of the heterocycle, making the ring carbons—particularly at the C2, C4, and C6 positions—more electrophilic and susceptible to attack by nucleophiles. Furthermore, the N-oxide functional group can serve as a versatile synthetic handle for subsequent transformations, including deoxygenation, rearrangement, or directing group-assisted C-H functionalization.

N-Alkylation As a tertiary amine, the pyridine nitrogen of ethyl 4-formylnicotinate reacts with various alkylating agents to yield quaternary pyridinium (B92312) salts. Common reagents for this purpose include alkyl halides (e.g., methyl iodide, ethyl bromide) and benzyl (B1604629) halides (e.g., benzyl bromide). The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile.

The products are N-alkyl-4-formyl-3-ethoxycarbonylpyridinium halides, which are ionic compounds and often exhibit increased solubility in polar solvents compared to the parent molecule. The formation of the pyridinium salt further deactivates the ring towards electrophilic substitution but activates it for nucleophilic addition. These salts have applications as ionic liquids, phase-transfer catalysts, or as activated intermediates for ring-opening or addition reactions.

Metalation and Lithiation Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of ethyl 4-formylnicotinate, the pyridine nitrogen atom serves as an effective directing group, facilitating the deprotonation of an adjacent C-H bond. The electron-withdrawing formyl and ester groups increase the acidity of all ring protons, making the C-H bond at the C2 position particularly susceptible to abstraction by a strong, non-nucleophilic base.

The reaction is typically performed under anhydrous conditions at low temperatures (e.g., -78 °C in tetrahydrofuran) using bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These conditions are crucial to prevent competitive nucleophilic addition of the organolithium base to the electrophilic aldehyde or ester carbonyl groups.

Once formed, the 2-lithiated intermediate is a potent nucleophile that can be trapped in situ with a wide array of electrophiles. This two-step, one-pot process allows for the precise installation of various substituents at the C2 position. Examples of this strategy include:

Alkylation: Reaction with alkyl halides (R-X) to introduce alkyl chains.

Hydroxylation/Aldol Addition: Reaction with aldehydes or ketones to form hydroxyalkyl derivatives.

Carboxylation: Quenching with carbon dioxide (CO₂) to yield the corresponding 2-carboxylic acid derivative.

Halogenation: Reaction with sources of electrophilic halogens, such as iodine (I₂), to produce 2-halo-pyridines, which are valuable substrates for subsequent transition metal-catalyzed cross-coupling reactions.

This methodology provides a reliable and regiocontrolled route to 2-substituted nicotinates that are otherwise difficult to access.

Multi-Component Reactions (MCRs) Incorporating Ethyl 4-formylnicotinate

The presence of a reactive aldehyde group makes ethyl 4-formylnicotinate an excellent carbonyl component for various multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each starting material, enabling the rapid construction of complex molecular architectures.

Isocyanide-based MCRs are cornerstone reactions in diversity-oriented synthesis. Ethyl 4-formylnicotinate serves as the aldehyde component in both the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves the condensation of ethyl 4-formylnicotinate, a carboxylic acid, and an isocyanide. The reaction proceeds without a catalyst to furnish an α-acyloxy carboxamide derivative, where the pyridine moiety is attached to the α-carbon of the newly formed amide scaffold.

Ugi Reaction: This is a four-component reaction that extends the Passerini reaction by including a primary amine. Ethyl 4-formylnicotinate, an amine, a carboxylic acid, and an isocyanide converge to form a complex α-acylamino carboxamide product.

Both reactions are prized for their high atom economy and their ability to generate libraries of complex, drug-like molecules from simple and readily available building blocks.

The Hantzsch synthesis is a classic MCR used to construct 1,4-dihydropyridine (B1200194) (1,4-DHP) rings, which are core structures in numerous biologically active compounds. In this reaction, ethyl 4-formylnicotinate acts as the aldehyde component. It is condensed with two equivalents of a β-dicarbonyl compound (most commonly ethyl acetoacetate) and an ammonia source (such as ammonia or ammonium acetate).

The reaction is typically carried out by refluxing the components in a protic solvent like ethanol. The resulting product is a symmetrical 1,4-DHP bearing the (3-ethoxycarbonyl-4-pyridyl) substituent at the C4 position. These 1,4-DHP scaffolds can be subsequently aromatized via oxidation (e.g., using nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) to yield highly substituted bis-heterocyclic pyridine systems.

Beyond the aforementioned examples, ethyl 4-formylnicotinate is a versatile substrate for other important MCRs that rely on an aldehyde component.

Biginelli Reaction: This three-component condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) (or thiourea) produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). When ethyl 4-formylnicotinate is used, the resulting DHPMs are functionalized with the pyridine scaffold at the C4 position, creating molecules of significant interest in medicinal chemistry.

Kabachnik–Fields Reaction: This reaction provides an efficient route to α-aminophosphonates. It involves the one-pot reaction of ethyl 4-formylnicotinate, an amine (primary or secondary), and a dialkyl phosphite. The products are valuable as peptidomimetics and enzyme inhibitors.

The table below summarizes key MCRs utilizing ethyl 4-formylnicotinate.

| MCR Name | Other Key Reactants | Product Class |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Primary Amine | α-Acylamino Carboxamide |

| Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonia Source | 1,4-Dihydropyridine |

| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone/thione (DHPM) |

| Kabachnik–Fields | Amine, Dialkyl Phosphite | α-Aminophosphonate |

Hantzsch Pyridine Synthesis and Its Variants

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers sophisticated tools for C-C and C-heteroatom bond formation, and ethyl 4-formylnicotinate can participate in these reactions through several distinct mechanisms. While it is often converted to a halopyridine for use in traditional cross-coupling, modern methods allow for the direct use of the parent molecule.

Direct C-H Functionalization Recent advances in catalysis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-installed leaving groups. The pyridine ring of ethyl 4-formylnicotinate is a suitable substrate for such transformations.

C2-Arylation/Alkenylation: Palladium-catalyzed C-H activation is a prominent example. The pyridine nitrogen can act as an endogenous directing group, guiding the catalyst (e.g., formed from Palladium(II) acetate (B1210297), Pd(OAc)₂) to selectively activate the C-H bond at the C2 position. In the presence of a suitable ligand, a base (e.g., potassium carbonate or potassium pivalate), and a coupling partner like an aryl halide or an alkene, direct C2-arylation or C2-alkenylation can be achieved. The electron-deficient nature of the ring, due to the formyl and ester groups, influences the reaction kinetics and scope.

Coupling Reactions Involving the Formyl Group The aldehyde functionality itself can serve as a reactive handle in certain catalytic cycles.

Decarbonylative Coupling: This innovative strategy involves the extrusion of carbon monoxide (CO) from the aldehyde during the coupling process. For instance, rhodium(I) or palladium catalysts can mediate the decarbonylative cross-coupling of ethyl 4-formylnicotinate with partners like arylboronic acids. In this reaction, the C-CHO bond is effectively transformed into a C-Aryl bond, providing a powerful alternative to the Suzuki coupling of a corresponding halopyridine.

The table below outlines representative transition metal-catalyzed reactions involving ethyl 4-formylnicotinate.

| Reaction Type | Typical Catalyst/Reagents | Position Functionalized | Product Type |

| Direct C-H Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | C2 | 2-Aryl-4-formylnicotinate |

| Direct C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | C2 | 2-Alkenyl-4-formylnicotinate |

| Decarbonylative Coupling | [Rh(cod)Cl]₂, Ligand, Arylboronic Acid | C4 (replaces CHO) | 4-Aryl-nicotinate |

These catalytic methods expand the synthetic toolbox for modifying ethyl 4-formylnicotinate, enabling the construction of complex derivatives through efficient and often highly regioselective pathways.

Table of Mentioned Compounds

| Chemical Name |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 1,4-dihydropyridine |

| Acetic acid |

| α-Acyloxy carboxamide |

| α-Acylamino carboxamide |

| α-Aminophosphonate |

| Ammonia |

| Ammonium acetate |

| Arylboronic acid |

| Benzyl bromide |

| Carbon dioxide |

| Carboxylic acid |

| Dialkyl phosphite |

| Dihydropyrimidinone (DHPM) |

| Ethyl 4-formylnicotinate |

| Ethyl 4-formylnicotinate N-oxide |

| Ethyl acetoacetate |

| Ethyl bromide |

| Hydrogen peroxide |

| Iodine |

| Isocyanide |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |

| Lithium diisopropylamide (LDA) |

| m-Chloroperoxybenzoic acid (m-CPBA) |

| Methyl iodide |

| N-alkyl-4-formyl-3-ethoxycarbonylpyridinium halide |

| Nitric acid |

| Palladium(II) acetate (Pd(OAc)₂) |

| Potassium carbonate |

| Potassium pivalate (B1233124) (PivOK) |

| Primary amine |

| Tetrahydrofuran (THF) |

| Thiourea |

| Urea |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The pyridine ring of ethyl 4-formylnicotinate, particularly when functionalized with a halide, is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on ethyl 4-formylnicotinate are not extensively documented, the reactivity of analogous pyridine and nicotinate derivatives provides significant insight into its potential derivatization. For instance, the Suzuki-Miyaura coupling of halogenated nicotinic acid derivatives with various boronic acids is a widely used strategy. escholarship.orgacs.org Similarly, the Heck and Sonogashira reactions offer powerful methods for the introduction of alkenyl and alkynyl groups, respectively, onto the pyridine core. tandfonline.comrsc.org

Suzuki-Miyaura Reaction: This reaction typically involves the coupling of a halo-pyridine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mit.edu The reaction is highly versatile and tolerates a wide range of functional groups. For a substrate like a halogenated precursor to ethyl 4-formylnicotinate, this reaction would enable the introduction of aryl, heteroaryl, or vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields. escholarship.orgnih.gov For example, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. escholarship.org

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. tandfonline.comrsc.org This method could be applied to a halogenated version of ethyl 4-formylnicotinate to introduce various alkenyl moieties. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate in the presence of a phosphine ligand and a base. tandfonline.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. rsc.orgub.edu For a halogenated ethyl 4-formylnicotinate, the Sonogashira coupling would provide a direct route to alkynyl-substituted pyridine derivatives, which are valuable intermediates in the synthesis of more complex molecules. ignited.in The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. ub.eduignited.in

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl/Vinyl-substituted Pyridine |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Alkenyl-substituted Pyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted Pyridine |

C-H Activation Strategies

Direct C-H functionalization is an increasingly important tool in organic synthesis as it allows for the formation of new bonds without the need for pre-functionalized starting materials. sigmaaldrich.comresearchgate.net For heteroaromatic compounds like ethyl 4-formylnicotinate, C-H activation can be directed by the nitrogen atom of the pyridine ring or by other functional groups present in the molecule.

While direct C-H activation on the ethyl 4-formylnicotinate molecule itself is not widely reported, research on related structures shows that ethyl nicotinate can serve as an effective ligand in palladium-catalyzed C-H activation and functionalization reactions. mit.edunih.govnih.gov In these cases, the pyridine nitrogen coordinates to the palladium catalyst, influencing the reactivity and selectivity of the C-H activation process on another substrate. nih.govnih.gov This suggests that ethyl 4-formylnicotinate could participate in such reactions either as a substrate or as a directing ligand.

Potential C-H activation sites on ethyl 4-formylnicotinate include the C-H bonds on the pyridine ring, which can be targeted to introduce new substituents. Palladium-catalyzed C-H arylation, for example, could be a viable strategy. rsc.org The formyl group itself can also direct C-H activation at the ortho position of the pyridine ring. The specific conditions, including the choice of metal catalyst (e.g., palladium, rhodium) and oxidant, would determine the site of functionalization. researchgate.netrsc.org

| C-H Activation Approach | Catalyst/Reagent (Example) | Potential Functionalization |

| Directed C-H Arylation | Pd(OAc)₂, Aryl Halide | Introduction of an aryl group on the pyridine ring. |

| Directed C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Introduction of an acetoxy group on the pyridine ring. researchgate.net |

| Imine-directed C-H Cycloaddition | Rh(I) catalyst, Maleimide | Formation of fused ring systems via functionalization of a derivative. rsc.org |

Photochemical and Electrochemical Transformations of Ethyl 4-formylnicotinate

The formyl and pyridine functionalities of ethyl 4-formylnicotinate make it a candidate for photochemical and electrochemical transformations.

Photochemical Reactions: Aldehydes are known to undergo Norrish Type I and Type II photochemical reactions upon UV irradiation. wikipedia.org A Norrish Type I reaction would involve the homolytic cleavage of the bond between the carbonyl carbon and the pyridine ring, generating a formyl radical and a pyridyl radical. A Norrish Type II reaction, if a suitable γ-hydrogen is available (which is not the case in the ethyl ester group), would involve intramolecular hydrogen abstraction. The pyridine ring itself can also participate in photochemical reactions. For instance, pyridinyl radicals can be generated and used in C-H functionalization reactions under photochemical conditions. acs.org Aldehydes can also act as photoinitiators in various chemical transformations. nih.gov

Electrochemical Transformations: The aldehyde group of ethyl 4-formylnicotinate can be electrochemically reduced to a primary alcohol. tandfonline.comtandfonline.com This offers a green alternative to chemical reducing agents. The pyridine ring can also undergo electrochemical reduction. nih.gov However, the interaction of the pyridine nitrogen with the electrode surface can influence the reactivity of other functional groups. Studies on related ketones have shown that the vertical adsorption of the pyridine ring on a platinum electrode can inhibit the hydrogenation of a nearby carbonyl group. acs.orgresearchgate.net This highlights the importance of electrode material and reaction conditions in controlling the selectivity of electrochemical transformations.

| Transformation Type | Functional Group | Typical Outcome |

| Photochemical | Aldehyde | Radical formation (Norrish Type I), potential for subsequent reactions. wikipedia.org |

| Electrochemical | Aldehyde | Reduction to a primary alcohol (hydroxymethyl group). tandfonline.comtandfonline.com |

| Electrochemical | Pyridine Ring | Reduction of the aromatic system. nih.gov |

Biocatalytic Modifications and Enzyme-Mediated Reactions

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Enzymes can perform a wide range of transformations on substrates like ethyl 4-formylnicotinate.

The formyl group is a prime target for biocatalytic reduction. Oxidoreductases, such as alcohol dehydrogenases found in baker's yeast (Saccharomyces cerevisiae), are capable of reducing pyridine aldehydes to their corresponding alcohols with high enantioselectivity. ignited.in This enzymatic reduction provides a valuable route to chiral pyridyl methanols. Other enzymes, such as ene-reductases, could potentially be used for the asymmetric dearomatization of the pyridine ring, leading to chiral piperidine (B6355638) derivatives. nih.gov

Enzymes like lipases could be employed for the hydrolysis or transesterification of the ethyl ester group. redalyc.org This would allow for the synthesis of nicotinic acid or other esters under mild conditions. Furthermore, enzymes such as P450 monooxygenases are known for their ability to perform selective C-H hydroxylation on complex molecules, which could potentially be applied to the pyridine ring or the ethyl group of the substrate. nih.gov

| Enzyme Class | Reaction Type | Potential Product |

| Oxidoreductase (e.g., from Baker's Yeast) | Aldehyde Reduction | Ethyl 4-(hydroxymethyl)nicotinate. ignited.in |

| Lipase | Ester Hydrolysis/Transesterification | 4-Formylnicotinic acid or other esters. redalyc.org |

| Ene-reductase | Pyridine Ring Reduction | Chiral piperidine derivatives. nih.gov |

| P450 Monooxygenase | C-H Hydroxylation | Hydroxylated derivatives on the ring or ethyl group. nih.gov |

Advanced Analytical Methodologies for Complex System Analysis and Reaction Monitoring

Hyphenated Chromatographic-Spectroscopic Techniques for Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex reaction mixtures containing ethyl 4-formylnicotinate. ajrconline.orgsaapjournals.org These methods provide both separation of individual components and their structural identification. ajrconline.orgajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Pathway Elucidation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying components in a reaction mixture, making it highly suitable for elucidating the intricate reaction pathways involving ethyl 4-formylnicotinate. ajrconline.orgnih.gov This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. ajrconline.org

In a typical application, samples from a reaction involving ethyl 4-formylnicotinate at various time points can be injected into an LC-MS system. The liquid chromatograph separates the starting material, intermediates, byproducts, and the final product based on their differential interactions with the stationary and mobile phases. The eluting components are then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling the identification of each species. saapjournals.org For instance, in the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate, LC-MS was instrumental in observing and identifying several reaction intermediates. rsc.org

Tandem mass spectrometry (LC-MS/MS) further enhances the analytical power by allowing for the fragmentation of selected ions, which provides detailed structural information crucial for confirming the identity of novel or unexpected reaction products. nih.govlcms.cz The fragmentation patterns of derivatized aldehydes and carboxylic acids, for example, can be systematically analyzed to identify unknown compounds. nih.gov This level of detail is essential for constructing a comprehensive map of the reaction network, identifying key intermediates, and understanding the mechanisms of their formation and consumption.

Table 1: Illustrative LC-MS Parameters for Reaction Monitoring

| Parameter | Setting |

|---|---|

| LC System | Agilent 1290 Infinity II LC |

| Column | Agilent InfinityLab Poroshell 120 CS-C18, 2.1 x 50 mm, 2.7 µm lcms.cz |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| MS System | Agilent 6470 Triple Quadrupole LC/MS lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification lcms.cz |

This table provides an example of typical LC-MS parameters and does not represent a specific analysis of ethyl 4-formylnicotinate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying volatile byproducts that may form during the synthesis or subsequent reactions of ethyl 4-formylnicotinate. nih.govepa.gov The high resolving power of gas chromatography separates complex mixtures of volatile organic compounds, which are then identified by the mass spectrometer based on their unique mass spectra. nih.gov

The process involves introducing a sample, often after a suitable extraction or headspace sampling, into the GC. Components are separated based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then records the mass spectrum of each eluting compound, which can be compared against extensive libraries for positive identification. nih.gov This is particularly useful for detecting common volatile impurities or byproducts such as residual solvents (e.g., ethanol (B145695), ethyl acetate) or small molecules formed through side reactions. iastate.edu For instance, GC-MS has been effectively used to quantify a wide range of volatile byproducts in industrial ethanol production. iastate.edu

Table 2: Example GC-MS Conditions for Volatile Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A GC concawe.eu |

| Column | Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm restek.com |

| Carrier Gas | Helium |

| Injection Mode | Headspace or Direct Injection iastate.edu |

| MS System | Mass Spectrometer (e.g., Quadrupole) researchgate.net |

| Ionization | Electron Impact (EI) |

| Data Analysis | Comparison with NIST library spectra researchgate.net |

This table presents a general set of GC-MS conditions and is not specific to the analysis of byproducts from ethyl 4-formylnicotinate reactions.

Comprehensive Two-Dimensional Chromatography for Complex Mixture Deconvolution